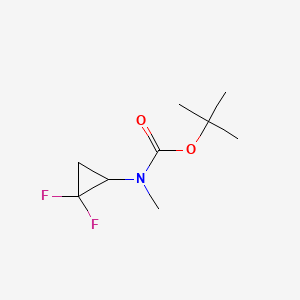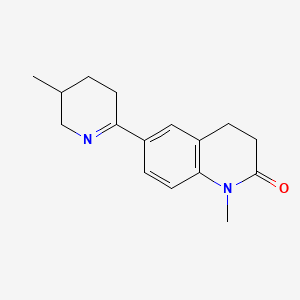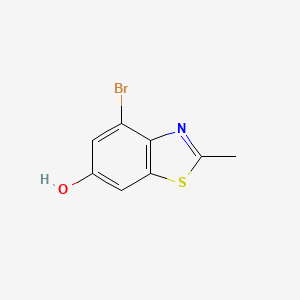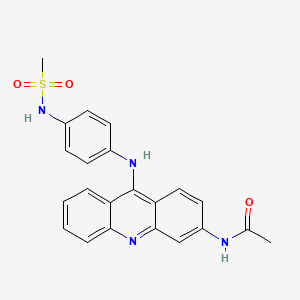
Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is a complex organic compound with a molecular formula of C20H17N3O2S This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- typically involves multiple steps. One common method starts with the preparation of the acridine derivative, which is then reacted with methanesulfonanilide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit nucleic acid synthesis.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets specific DNA sequences and forms stable complexes, leading to the inhibition of nucleic acid polymerizing enzymes. This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide: Similar structure but different functional groups, leading to variations in reactivity and applications.
4’-(3-Methyl-9-acridinylamino)methanesulfonanilide:
These comparisons highlight the uniqueness of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- in terms of its specific functional groups and their impact on its chemical behavior and applications.
Propriétés
Numéro CAS |
53222-14-3 |
|---|---|
Formule moléculaire |
C22H20N4O3S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-14(27)23-17-11-12-19-21(13-17)25-20-6-4-3-5-18(20)22(19)24-15-7-9-16(10-8-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25) |
Clé InChI |
VGOQIGILSSXAAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



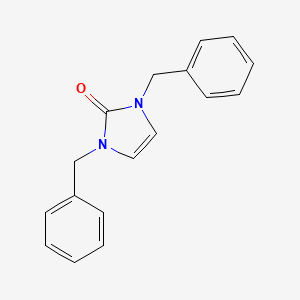
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
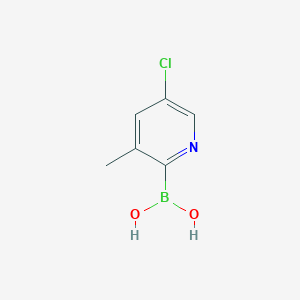
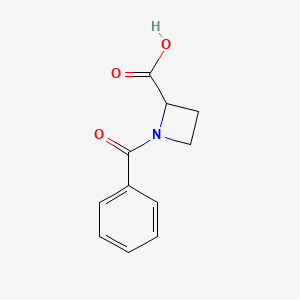
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
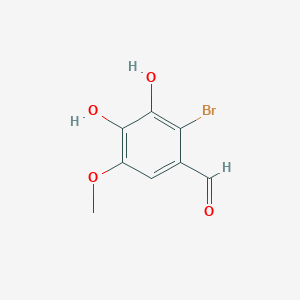
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)


